N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
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Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide and its derivatives have been explored extensively in the realm of synthetic and medicinal chemistry due to their promising biological activities. One of the primary areas of application involves the design and synthesis of novel compounds targeting specific biological pathways or enzymes, leading to potential therapeutic agents.
Anticancer Activity
Several studies focus on synthesizing and evaluating the cytotoxicity of novel compounds derived from or related to this compound against a variety of cancer cell lines. These compounds are often assessed for their ability to inhibit key proteins involved in cancer progression, such as topoisomerase IIα and human topoisomerase IIα, highlighting their potential as anticancer agents (Alam et al., 2016), (Raffa et al., 2019).
Inhibitory Activity Against Specific Enzymes
Research also delves into the inhibitory effects of these compounds on enzymes like Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, proposing a role in treating tuberculosis by inhibiting bacterial DNA replication (Jeankumar et al., 2013). Similarly, compounds are evaluated for their anti-5-lipoxygenase activity, suggesting potential in treating inflammation-related conditions (Rahmouni et al., 2016).
Antioxidant and Antitumor Activities
The antioxidant activities of novel derivatives are assessed, indicating their potential in protecting against oxidative stress-related diseases. Some compounds exhibit significant antitumor activities, underscoring their potential in developing new anticancer therapies (Mohamed et al., 2019).
Molecular Docking Studies
Additionally, molecular docking studies are often conducted to understand the interaction between these compounds and their target proteins. This computational approach helps in rationalizing the binding affinities and guiding the design of more potent and selective inhibitors (Sribalan et al., 2016).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(13-6-7-13)19-9-10-21-16(12-4-5-12)11-15(20-21)14-3-1-2-8-18-14/h1-3,8,11-13H,4-7,9-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKXQOSXQICBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.